
2-(3-(furan-3-yl)-1H-pyrazol-4-yl)ethan-1-ol
Vue d'ensemble
Description
The compound “2-(3-(furan-3-yl)-1H-pyrazol-4-yl)ethan-1-ol” is an organic compound that contains a furan ring, a pyrazole ring, and an alcohol group. Furan is a heterocyclic compound that consists of a five-membered aromatic ring with four carbon atoms and one oxygen . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The alcohol group (-OH) is a functional group consisting of a carbon atom bonded to a hydroxyl functional group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through the reaction of a hydrazine with a 1,3-diketone or a similar compound. The furan ring could be introduced through a variety of methods, including the cyclization of 1,4-diketones . The alcohol group could be introduced through a variety of methods, including reduction reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan and pyrazole rings, as well as the alcohol group. The furan ring is aromatic and planar, while the pyrazole ring is also planar and has two adjacent nitrogen atoms . The alcohol group would introduce polarity to the molecule .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in it. The furan ring, for example, can undergo electrophilic aromatic substitution reactions . The pyrazole ring can act as a ligand in coordination chemistry . The alcohol group can undergo reactions typical of alcohols, such as dehydration or oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the polar alcohol group and the aromatic rings would influence properties such as solubility, boiling point, and melting point .Applications De Recherche Scientifique
Anticancer Activity
Compounds containing the furan and pyrazole moieties, such as 2-(3-(furan-3-yl)-1H-pyrazol-4-yl)ethan-1-ol, have been investigated for their potential anticancer properties. Research suggests that these compounds can exhibit cytotoxic effects against certain cancer cell lines, including lung carcinoma (A549) cells . The mechanism of action may involve inducing apoptosis in cancer cells, making it a promising area of study for developing new cancer therapies.
Antibacterial and Antifungal Applications
The furan ring present in the compound has been associated with a range of therapeutic benefits, including antibacterial and antifungal activities . This suggests that 2-(3-(furan-3-yl)-1H-pyrazol-4-yl)ethan-1-ol could be used in the development of new antimicrobial agents to combat resistant strains of bacteria and fungi.
Antidepressant Properties
Furan derivatives have been linked to antidepressant effects. While specific studies on 2-(3-(furan-3-yl)-1H-pyrazol-4-yl)ethan-1-ol are not readily available, related compounds have shown promise in this area. This opens up possibilities for the compound to be used in the synthesis of novel antidepressant molecules .
Antioxidant Potential
Compounds with furan and pyrazole structures are known to possess antioxidant properties. These antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in various diseases. Therefore, the compound may find applications in research focused on oxidative stress-related conditions .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic effects of furan derivatives make them candidates for the development of new pain relief medications. The compound’s structure suggests potential applications in creating drugs that can alleviate inflammation and pain without the side effects associated with current treatments .
Neuroprotective Applications
Given the compound’s structural similarity to other furan derivatives with neuroprotective effects, it may have potential applications in the treatment of neurodegenerative diseases. Research in this area could lead to the development of new therapies for conditions such as Parkinson’s and Alzheimer’s disease .
Material Science: Resins and Composites
Furan compounds are used in the synthesis of resins and composites due to their polymerization properties. 2-(3-(furan-3-yl)-1H-pyrazol-4-yl)ethan-1-ol could be utilized in creating new materials for industrial applications, such as thermoset polymer matrix composites, cements, adhesives, coatings, and casting/foundry resins .
Agrochemical Research
The furan moiety is often included in compounds used in agrochemical applications. This compound could be explored for its potential use in the development of new pesticides or herbicides, contributing to more effective and possibly environmentally friendly agricultural practices .
Safety and Hazards
Propriétés
IUPAC Name |
2-[5-(furan-3-yl)-1H-pyrazol-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-3-1-7-5-10-11-9(7)8-2-4-13-6-8/h2,4-6,12H,1,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSCYQPKJVURJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=C(C=NN2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(furan-3-yl)-1H-pyrazol-4-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-3-oxopropanenitrile](/img/structure/B1482452.png)


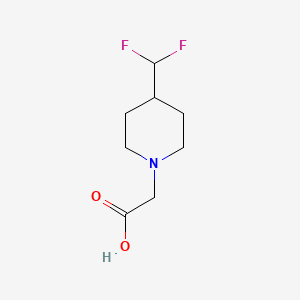
![2-Chloro-1-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]propan-1-one](/img/structure/B1482457.png)
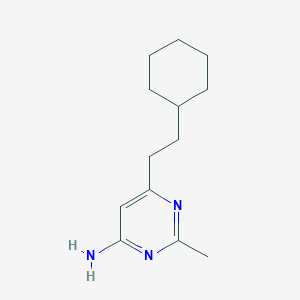
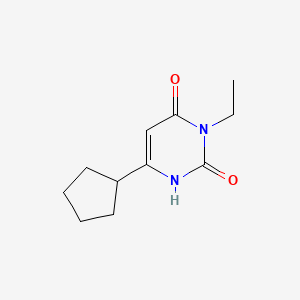

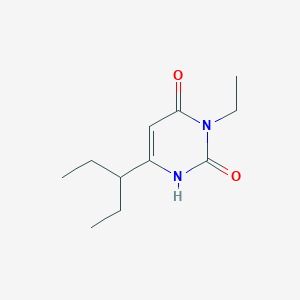
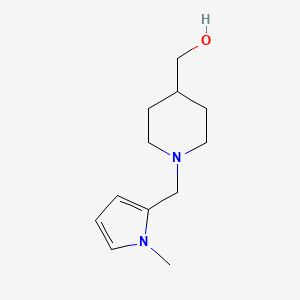
![2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482469.png)
